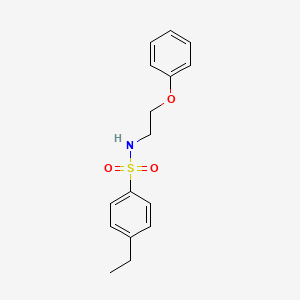

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHAJIMSAVNKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the sulfonamide group, converting it to the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Dipeptidyl Peptidase IV Inhibition

One significant application of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide is its role as a dipeptidyl peptidase IV (DPP IV) inhibitor. DPP IV inhibitors are crucial in the treatment of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. The structural modifications of related compounds, such as the incorporation of sulfonamide groups, have shown promising results in enhancing DPP IV inhibition while reducing adrenergic receptor affinity, which is beneficial for minimizing side effects associated with adrenergic activity .

1.2. Antihypertensive Properties

Research has indicated that sulfonamide derivatives can exhibit antihypertensive properties by acting as α-adrenergic antagonists. The modification of phenethylamine derivatives to include sulfonamide groups has been linked to enhanced selectivity and potency against α-adrenergic receptors, making them potential candidates for treating hypertension .

Case Studies

3.1. Structure-Activity Relationship Studies

A study focused on the structure-activity relationship (SAR) of sulfonamide derivatives demonstrated that modifications at the para position of the phenoxy ring significantly influenced DPP IV inhibition and α-adrenergic activity. The introduction of sulfonamide groups was found to enhance binding affinity for DPP IV while decreasing unwanted adrenergic effects, showcasing the compound's therapeutic potential in diabetes management .

3.2. Pharmacological Evaluation

In pharmacological evaluations, compounds similar to 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide have been tested for their efficacy in lowering blood glucose levels in diabetic models. Results indicated a marked improvement in glucose tolerance tests, suggesting that these compounds could serve as effective treatments for managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction, thereby disrupting the metabolic processes of the cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical profiles of sulfonamides are highly dependent on substituents. Below is a comparative analysis of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide and its analogs:

Key Findings:

Substituent Effects on Bioactivity: Phenoxyethyl Group: Compounds with a phenoxyethyl moiety (e.g., BC-LI-0186) show selective inhibition of protein-protein interactions, particularly in oncogenic pathways (IC₅₀ = 46.11 nM for Ras-related GTPases) . This suggests that the title compound may share similar mechanistic pathways. Halogenation: Bromo or fluoro substituents (e.g., in and ) enhance binding to hydrophobic pockets in target proteins, improving potency . Alkyl Chain Length: Longer alkyl chains (e.g., hexyl in ) increase lipophilicity but reduce aqueous solubility, whereas shorter chains (e.g., methyl in ) balance solubility and bioavailability .

Physicochemical Properties: Solubility: The ethoxy and hydroxyethyl analogs () exhibit higher solubility in polar solvents due to ether and hydroxyl groups, whereas the ethyl and phenoxyethyl derivatives are more lipophilic . Thermal Stability: Sulfonamides with rigid substituents (e.g., heterocycles in ) display higher melting points (>300°C), whereas flexible chains lower thermal stability .

Biological Activity

4-Ethyl-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, mechanisms of action, and biological efficacy, supported by relevant case studies and data tables.

Synthesis

The synthesis of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-phenoxyethylamine. The process is usually conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide exhibits significant antimicrobial activity against various pathogens. The compound has been tested against several bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Pseudomonas aeruginosa | Moderate |

| Streptococcus pyogenes | Effective |

| Klebsiella pneumoniae | Moderate |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide has shown promise in anticancer research. It inhibits carbonic anhydrase IX, an enzyme overexpressed in certain cancer types, which plays a role in tumor growth and metastasis. The inhibition of this enzyme suggests a potential therapeutic application in targeting specific molecular pathways involved in cancer progression.

The biological activity of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide can be attributed to its interaction with specific molecular targets. The compound's mechanism involves:

- Enzyme Inhibition : It binds to enzymes like carbonic anhydrase IX, disrupting their function and leading to reduced tumor growth.

- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide:

- Antimicrobial Efficacy Study : A study conducted on a series of sulfonamide derivatives found that 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide exhibited superior antimicrobial activity compared to its analogs, making it a strong candidate for further development as an antibiotic agent .

- Cancer Research : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines overexpressing carbonic anhydrase IX. This finding underscores its potential as a targeted therapy for specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.